2-Amino-2-cyclohexylpropanoic acid hydrochloride
Description
2-Amino-2-cyclohexylpropanoic acid hydrochloride is a synthetic amino acid derivative characterized by a cyclohexyl substituent attached to the α-carbon of the amino acid backbone. Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.70 g/mol (CAS: 151899-07-9) . The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents and stability under ambient conditions when stored in an inert atmosphere .
Properties
IUPAC Name |
2-amino-2-cyclohexylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h7H,2-6,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHAVOXTLCWUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclohexylpropanoic acid hydrochloride typically involves the reaction of cyclohexylamine with a suitable alpha-keto acid or its derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of 2-Amino-2-cyclohexylpropanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified using crystallization or other suitable techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclohexylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Amino-2-cyclohexylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclohexylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share structural similarities with 2-amino-2-cyclohexylpropanoic acid hydrochloride, differing primarily in substituent groups, stereochemistry, or ring systems:
Key Differences and Functional Implications
Cyclohexyl vs. Cyclopentyl Substituents
- Steric Effects: The cyclohexyl group in the target compound imparts greater steric hindrance compared to cyclopentyl analogs (e.g., 2-amino-3-cyclopentylpropanoic acid). This may reduce enzymatic degradation rates in biological systems .
Enantiomeric Variations
- The (R)-enantiomer of 2-amino-3-cyclohexylpropanoic acid hydrochloride (CAS: 151899-07-9) is explicitly documented, while stereochemical data for the target compound (2-amino-2-cyclohexylpropanoic acid) are unspecified. Enantiomers often display divergent binding affinities to biological targets, as seen in chiral catalysts and receptor ligands .
Aromatic vs. Aliphatic Substituents
- Replacement of the cyclohexyl group with a 4-methoxyphenyl moiety (CAS: 871842-89-6) introduces aromaticity and electron-donating effects, altering electronic properties and reactivity in synthetic pathways .
Hydrochloride Salt Stability
- Compared to 2-amino-2-deoxyglucose hydrochloride (a hexosamine derivative), the target compound’s aliphatic backbone likely confers superior acid stability, as evidenced by studies on nicardipine hydrochloride (Figure 10, ).
Biological Activity
2-Amino-2-cyclohexylpropanoic acid hydrochloride, also known as (S)-2-amino-3-cyclohexylpropanoic acid, is an amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including its interactions within biological systems, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-amino-2-cyclohexylpropanoic acid is C9H17NO2, with a molecular weight of approximately 171.24 g/mol. The compound features a chiral center, leading to the existence of two enantiomers. The (S)-enantiomer is particularly significant in medicinal chemistry due to its potential biological activities.
Key Structural Features:
- Chiral Center: Influences interactions with biological targets.
- Cyclohexyl Group: Provides unique steric and electronic properties compared to other amino acids.
Biological Activity
Research indicates that 2-amino-2-cyclohexylpropanoic acid exhibits several biological activities:
- Enzyme Substrate: It may serve as a substrate for enzymes involved in amino acid metabolism, influencing biochemical pathways critical for cellular function.
- Protein Synthesis Influence: Its structure allows it to interact with ribosomes and potentially influence protein synthesis processes.
- Therapeutic Potential: Preliminary studies suggest that this compound could have applications in drug development, particularly in creating non-natural amino acids for peptide synthesis with novel properties.
The mechanisms through which 2-amino-2-cyclohexylpropanoic acid exerts its effects are still under investigation. However, its ability to interact with specific molecular targets makes it a candidate for further exploration in therapeutic contexts.
Potential Mechanisms:
- Interaction with L-type amino acid transporters (LAT1), which are crucial for transporting essential amino acids across the blood-brain barrier .
- Modulation of signaling pathways involved in metabolic processes.
Research Findings and Case Studies
Several studies have highlighted the biological activity of 2-amino-2-cyclohexylpropanoic acid:
- Metabolic Pathway Studies: Research has shown that this compound can influence metabolic pathways related to amino acid metabolism, suggesting its potential role in metabolic disorders .
- Therapeutic Applications: Investigations into the incorporation of 2-amino-2-cyclohexylpropanoic acid into peptides have demonstrated its ability to enhance the stability and efficacy of peptide-based drugs.
- Comparative Studies: A comparative analysis with similar compounds revealed distinct biological activities attributed to the unique cyclohexyl group configuration. For instance:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (S)-2-Amino-3-methylbutanoic acid | Methyl group instead of cyclohexyl | Different steric properties |
| (S)-2-Amino-3-phenylpropanoic acid | Phenyl group instead of cyclohexyl | Aromatic character |
| (S)-2-Amino-4-cyclohexylbutanoic acid | Cyclohexyl on butanoic backbone | Variation in carbon chain length |
| 2-Amino-2-cyclohexylacetic acid | Cyclohexyl on acetic backbone | Shorter carbon chain |
This table illustrates how the unique structural features of 2-amino-2-cyclohexylpropanoic acid may lead to different biological activities compared to other amino acids and derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
